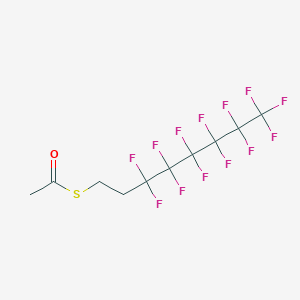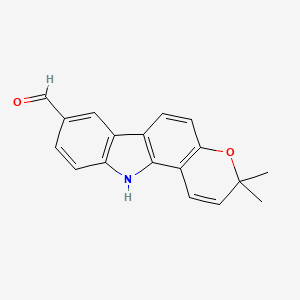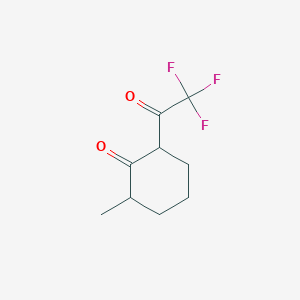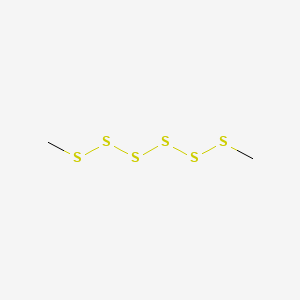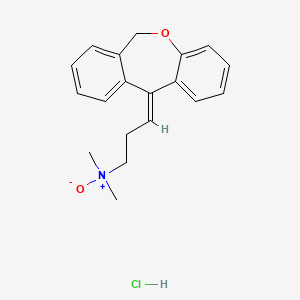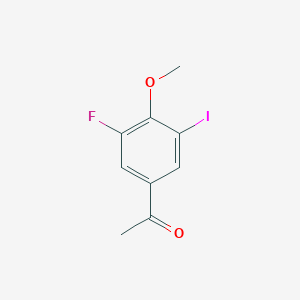
1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of a fluorine, iodine, and methoxy group attached to the benzene ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the iodination of 1-(3-fluoro-4-methoxyphenyl)ethanone using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biochemistry: It is employed in the study of enzyme interactions and as a probe for biochemical assays.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins or enzymes. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)ethanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
1-(3-Iodo-4-methoxyphenyl)ethanone: Lacks the fluorine atom, which affects its electronic properties and reactivity.
1-(3-Fluoro-5-methoxyphenyl)ethanone: Lacks the iodine atom, resulting in different chemical behavior.
Uniqueness
1-(3-Fluoro-5-iodo-4-methoxyphenyl)ethanone is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, offering a combination of reactivity and stability that is not found in similar compounds.
Propriétés
Formule moléculaire |
C9H8FIO2 |
|---|---|
Poids moléculaire |
294.06 g/mol |
Nom IUPAC |
1-(3-fluoro-5-iodo-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8FIO2/c1-5(12)6-3-7(10)9(13-2)8(11)4-6/h3-4H,1-2H3 |
Clé InChI |
PXHOIFUHSIMUAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)I)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
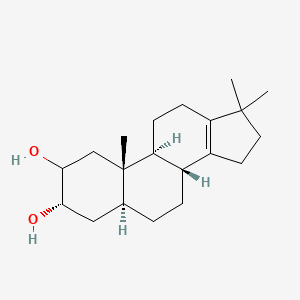
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![4-amino-5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15292081.png)

